2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride
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Overview
Description
2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine. The reaction is usually carried out at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of voltage-gated sodium channels, which are crucial for the transmission of nerve impulses .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methylthiophene-3-carboxamide hydrochloride
- 2-amino-4-ethylthiophene-3-carboxamide hydrochloride
- 2-amino-4-phenylthiophene-3-carboxamide hydrochloride
Uniqueness
What sets 2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride apart from its similar compounds is its cyclohexyl group. This group imparts unique steric and electronic properties, which can enhance its biological activity and selectivity. Additionally, the cyclohexyl group can improve the compound’s solubility and stability, making it more suitable for various applications .
Properties
CAS No. |
2694734-83-1 |
---|---|
Molecular Formula |
C11H17ClN2OS |
Molecular Weight |
260.8 |
Purity |
95 |
Origin of Product |
United States |
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